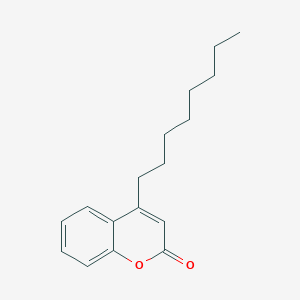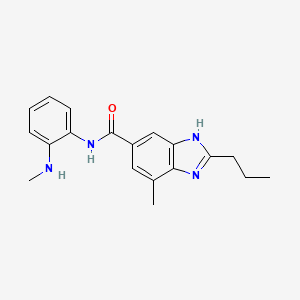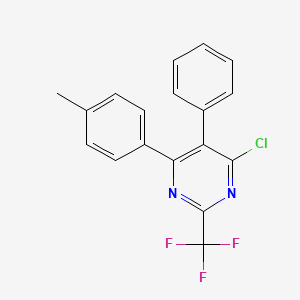
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate substituted benzaldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to achieve the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process .
化学反应分析
Types of Reactions
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Electrophilic substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic substitution: Electrophiles like nitric acid or sulfuric acid under controlled temperatures.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various aromatic derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and cellular pathways.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals with herbicidal and pesticidal properties
作用机制
The mechanism of action of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with DNA or RNA, affecting gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of trifluoromethyl.
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(methyl)-: Contains a methyl group instead of trifluoromethyl.
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(ethyl)-: Contains an ethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound in drug design and other scientific applications .
属性
CAS 编号 |
651315-71-8 |
|---|---|
分子式 |
C18H12ClF3N2 |
分子量 |
348.7 g/mol |
IUPAC 名称 |
4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H12ClF3N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(19)24-17(23-15)18(20,21)22/h2-10H,1H3 |
InChI 键 |
KCMDJJQAYMNWRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


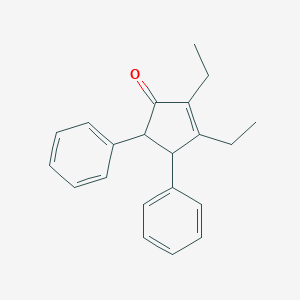
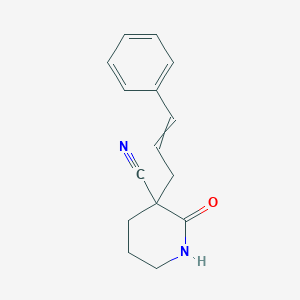
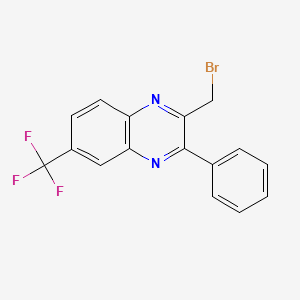
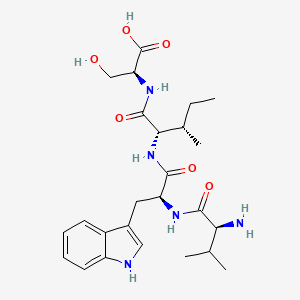
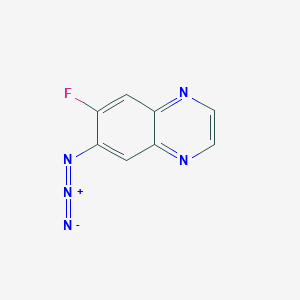
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
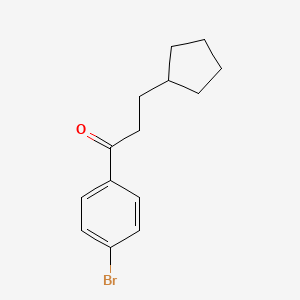
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
